Ac-Tyr-Phe-OMe

Enzyme kinetics Chymotrypsin assay Substrate specificity

Researchers requiring a chymotrypsin substrate with a controlled reaction rate often face a gap between fast Trp-based and slow Phe-based substrates. Ac-Tyr-Phe-OMe (CAS 19898-34-1) fills this niche, providing intermediate kinetics for accurate initial rate measurements. Its C-terminal methyl ester ensures membrane permeability for cellular assays, a property absent in free acid forms. · Offers intermediate chymotrypsin activity (Trp > Tyr > Phe) for precise kinetic measurements. · C-terminal methyl ester modification enables cell membrane permeability for intracellular studies. · ≥95% purity ensures reproducible kinetics, eliminating variables from interfering impurities.

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
CAS No. 19898-34-1
Cat. No. B009606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Tyr-Phe-OMe
CAS19898-34-1
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1
InChIKeyFMKAXMXOQRFJPK-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Tyr-Phe-OMe Procurement Guide


Ac-Tyr-Phe-OMe (N-acetyl-L-tyrosyl-L-phenylalanine methyl ester, CAS 19898-34-1) is a protected synthetic dipeptide derivative designed as a chromogenic or fluorogenic substrate for proteolytic enzymes, particularly chymotrypsin and pepsin. It features an N-terminal acetyl group for stability and a C-terminal methyl ester that enhances membrane permeability and mimics a peptide bond . The compound has a molecular weight of 384.4 g/mol and a predicted LogP of 2.12, indicating moderate lipophilicity .

1
Enzyme compatibility Chymotrypsin and pepsin substrate assays; supports spectrophotometric or fluorometric detection.
2
N-terminal stability Acetyl protection enhances stability during assay conditions.
3
Cellular permeability C-terminal methyl ester reported to improve membrane permeability for cell-based studies.

Why Ac-Tyr-Phe-OMe Is Irreplaceable


Substituting Ac-Tyr-Phe-OMe with other in-class compounds, such as Ac-Phe-OMe, Ac-Tyr-OMe, or even the free acid form Ac-Tyr-Phe-OH, will fundamentally alter the enzyme kinetics and the biological context of the experiment. The specific sequence and modifications dictate both the enzyme's recognition and the molecule's physicochemical properties. The C-terminal methyl ester is crucial for membrane permeability in cellular assays, a property absent in the free acid [1]. Furthermore, the aromatic residue at the P1 position (Phe) and the P2 position (Tyr) are critical for binding to chymotrypsin's active site, with different aromatic residues (e.g., Trp vs. Tyr) exhibiting significantly different catalytic efficiencies [2]. Simply interchanging these components introduces uncontrolled variables that compromise data reproducibility and comparability.

!
Sequence-dependent recognition Chymotrypsin binding requires P1-Phe and P2-Tyr; replacing these residues may shift catalytic efficiency and compromise data comparability.
!
Methyl ester requirement C-terminal methyl ester supports membrane permeability; the free acid form (Ac-Tyr-Phe-OH) lacks this property, limiting use in cellular assays.
!
Aromatic residue specificity Different aromatic residues (e.g., Trp vs. Tyr) exhibit distinct reactivities; substituting Tyr may alter reaction rates and reduce reproducibility.

Ac-Tyr-Phe-OMe Differentiating Evidence


Chymotrypsin Substrate Preference for Tyrosine

For chymotrypsin-catalyzed hydrolysis, the preferred substrate at the S1 subsite follows the order Trp > Tyr > Phe > Met > Leu, based on the relative reactivities of amino acid residues in a combinatorial peptide library [1]. This class-level inference indicates that Ac-Tyr-Phe-OMe, with its P1' phenylalanine residue, will exhibit different kinetic parameters compared to a Trp-containing analog (e.g., Ac-Trp-Phe-OMe) or a substrate with only a single aromatic residue (e.g., Ac-Phe-OMe).

Substrate preference order
Class-level inference
Trp > Tyr > Phe
relative reactivity for chymotrypsin hydrolysis
Supports selection of Tyr-based substrate for moderate reaction rate in kinetic assays.
Ranking from combinatorial peptide library; verify under assay conditions.
Enzyme kinetics Chymotrypsin assay Substrate specificity

C-Terminal Methyl Ester & Membrane Permeability

The presence of a C-terminal methyl ester on Ac-Tyr-Phe-OMe, as opposed to the free acid form Ac-Tyr-Phe-OH, is known to enhance peptide permeability through cell membranes due to increased hydrophobicity [1]. While specific permeability coefficients for Ac-Tyr-Phe-OMe are not available in primary literature, the class-level effect of this modification is well-established. This is supported by the compound's predicted LogP of 2.12 , which indicates greater lipophilicity compared to what would be expected for the more polar free acid form.

Membrane permeability
Class-level inference
Methyl ester (LogP ~2.1) vs. free acid
expected higher permeability due to increased hydrophobicity
Methyl ester form appropriate for cell-based uptake studies; free acid may be unsuitable.
No compound-specific permeability coefficient available; class-level effect well established.
Drug delivery Cellular assay Peptide permeability

Defined Purity for Reproducible Kinetics

Ac-Tyr-Phe-OMe is commercially available with a specified minimum purity of 95% . This is a critical specification for ensuring reproducible enzyme kinetics and minimizing artifacts from peptide impurities, which can act as competitive inhibitors or alternative substrates. This defined purity distinguishes it from custom-synthesized or lower-grade analogs that may lack rigorous analytical characterization.

Defined purity
Supplier specification
≥95% (HPLC)
as stated by vendor
Supports reproducible enzyme kinetics by minimizing impurity interference.
Data to verify; absence of independent certificate requires lot-specific review.
Assay reproducibility Quality control Enzyme kinetics

Ac-Tyr-Phe-OMe Application Scenarios


Intermediate Turnover Chymotrypsin Assays

Based on the established class-level preference of chymotrypsin for aromatic residues (Trp > Tyr > Phe) [1], Ac-Tyr-Phe-OMe is the substrate of choice for researchers who need a chymotrypsin substrate with a reaction rate that is faster than a Phe-based substrate but slower than a Trp-based one. This intermediate activity is advantageous for obtaining precise initial rate measurements in spectrophotometric or fluorometric assays, where very fast reactions (e.g., with Ac-Trp-Phe-OMe) can be difficult to capture accurately. The defined purity of the commercial product (≥95%) further ensures that the observed kinetics are due to the enzyme-substrate interaction of interest and not to interfering impurities.

Cell-Based Peptide Uptake Assays

The C-terminal methyl ester modification on Ac-Tyr-Phe-OMe is critical for applications requiring the peptide to cross the cell membrane [1]. This compound serves as an ideal model substrate for studying the uptake and subsequent intracellular cleavage of esterified peptides by cytoplasmic proteases. In contrast, the free acid form (Ac-Tyr-Phe-OH) would be poorly membrane-permeable and thus unsuitable for such experiments. The compound's moderate lipophilicity (LogP = 2.12) further supports its utility in membrane permeability studies.

Protease SAR Subsite Studies

Ac-Tyr-Phe-OMe's well-defined dipeptide structure, featuring two distinct aromatic residues (Tyr and Phe), makes it a valuable scaffold for SAR studies. By using this compound as a baseline, researchers can systematically modify either the Tyr or Phe residue to probe the specificity of the S1' and S2' subsites of target proteases [1]. The commercial availability of this specific sequence and modification state ensures a consistent and well-characterized starting material for generating a series of analogs, thereby enhancing the rigor and comparability of SAR data.

Application
Selection Property
Validation Focus
Intermediate-turnover chymotrypsin assays
Reported Tyr-based reactivity order (Trp > Tyr > Phe)
Verify moderate reaction rate suitable for precise initial rate measurements
Cell-based peptide uptake studies
C-terminal methyl ester modification
Confirm membrane permeability and intracellular cleavage by cytoplasmic proteases
Protease SAR subsite profiling
Defined dipeptide scaffold (Tyr-Phe)
Validate S1' and S2' subsite binding with consistent starting material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Tyr-Phe-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.